molecular formula C15H9Cl2N3O5S B13798028 5-Chloro-2-[(2-chloro-4-nitrobenzoyl)carbamothioylamino]benzoic acid

5-Chloro-2-[(2-chloro-4-nitrobenzoyl)carbamothioylamino]benzoic acid

Cat. No.: B13798028
M. Wt: 414.2 g/mol
InChI Key: SVAJKUBJRWEQTJ-UHFFFAOYSA-N
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Description

5-Chloro-2-[(2-chloro-4-nitrobenzoyl)carbamothioylamino]benzoic acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes chloro, nitro, and carbamothioylamino groups attached to a benzoic acid core. Its molecular formula is C14H8Cl2N2O5S.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-[(2-chloro-4-nitrobenzoyl)carbamothioylamino]benzoic acid typically involves multiple steps, starting from readily available precursors. One common route involves the nitration of 2-chlorobenzoic acid to form 2-chloro-5-nitrobenzoic acid. This intermediate is then subjected to a series of reactions, including chlorination, amidation, and thiolation, to introduce the carbamothioylamino group and form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the compound’s purity and yield.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-[(2-chloro-4-nitrobenzoyl)carbamothioylamino]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzoic acids and their derivatives, which can be further utilized in different chemical syntheses.

Scientific Research Applications

5-Chloro-2-[(2-chloro-4-nitrobenzoyl)carbamothioylamino]benzoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-2-[(2-chloro-4-nitrobenzoyl)carbamothioylamino]benzoic acid involves its interaction with specific molecular targets. The compound’s nitro and chloro groups enable it to bind to enzymes and proteins, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-nitrobenzoic acid
  • 4-Chlorobenzoic acid
  • 2-Chloro-5-nitrobenzonitrile

Uniqueness

Compared to similar compounds, 5-Chloro-2-[(2-chloro-4-nitrobenzoyl)carbamothioylamino]benzoic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C15H9Cl2N3O5S

Molecular Weight

414.2 g/mol

IUPAC Name

5-chloro-2-[(2-chloro-4-nitrobenzoyl)carbamothioylamino]benzoic acid

InChI

InChI=1S/C15H9Cl2N3O5S/c16-7-1-4-12(10(5-7)14(22)23)18-15(26)19-13(21)9-3-2-8(20(24)25)6-11(9)17/h1-6H,(H,22,23)(H2,18,19,21,26)

InChI Key

SVAJKUBJRWEQTJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)C(=O)NC(=S)NC2=C(C=C(C=C2)Cl)C(=O)O

Origin of Product

United States

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